Cas no 1538937-99-3 (8-Bromo-indolizine)

8-Bromo-indolizine 化学的及び物理的性質
名前と識別子
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- 8-Bromo-indolizine
- 8-Bromoindolizine
- SB33857
- CS-0341595
- F75883
- 1538937-99-3
-
- MDL: MFCD31693586
- インチ: 1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H
- InChIKey: HUNXADWIXNMRBI-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN2C=CC=C21
計算された属性
- 精确分子量: 194.96836 g/mol
- 同位素质量: 194.96836 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.4
- 分子量: 196.04
- XLogP3: 3.2
8-Bromo-indolizine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-5g |
8-Bromo-indolizine |
1538937-99-3 | 96% | 5g |
¥69934.03 | 2025-01-21 | |
Ambeed | A288135-100mg |
8-Bromoindolizine |
1538937-99-3 | 95% | 100mg |
$240.0 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-5g |
8-Bromo-indolizine |
1538937-99-3 | 96% | 5g |
49864.89CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-1g |
8-Bromo-indolizine |
1538937-99-3 | 96% | 1g |
13399.07CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-50mg |
8-Bromo-indolizine |
1538937-99-3 | 96% | 50mg |
1636.72CNY | 2021-05-08 | |
1PlusChem | 1P01K49O-100mg |
8-Bromo-indolizine |
1538937-99-3 | 95% | 100mg |
$192.00 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM585-100mg |
8-bromoindolizine |
1538937-99-3 | 95% | 100mg |
¥2038.0 | 2024-04-24 | |
eNovation Chemicals LLC | D969054-1g |
8-Bromo-indolizine |
1538937-99-3 | 95% | 1g |
$2105 | 2025-02-20 | |
eNovation Chemicals LLC | D969054-5g |
8-Bromo-indolizine |
1538937-99-3 | 95% | 5g |
$7705 | 2025-02-20 | |
eNovation Chemicals LLC | D969054-250mg |
8-Bromo-indolizine |
1538937-99-3 | 95% | 250mg |
$890 | 2025-02-28 |
8-Bromo-indolizine 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
8-Bromo-indolizineに関する追加情報
Comprehensive Overview of 8-Bromo-indolizine (CAS No. 1538937-99-3): Properties, Applications, and Research Insights
8-Bromo-indolizine (CAS No. 1538937-99-3) is a heterocyclic organic compound featuring a bromine substituent at the 8-position of the indolizine scaffold. This structure renders it a versatile intermediate in pharmaceutical, agrochemical, and materials science research. The indolizine core is known for its electron-rich properties, making 8-Bromo-indolizine a valuable building block for synthesizing complex molecules. Researchers frequently explore its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct bioactive compounds or functional materials.
In recent years, the demand for brominated heterocycles like 8-Bromo-indolizine has surged due to their role in drug discovery. For instance, indolizine derivatives are investigated for their potential in treating neurodegenerative diseases, a hot topic in AI-driven drug development. Computational tools, including machine learning models, predict the bioactivity of such compounds, aligning with trends in high-throughput screening. Users often search for "8-Bromo-indolizine synthesis" or "CAS 1538937-99-3 applications," reflecting interest in its practical utility.
The compound’s physicochemical properties, such as solubility in organic solvents (e.g., DMSO or THF) and stability under inert conditions, are critical for laboratory handling. Analytical techniques like NMR spectroscopy and HPLC-MS are commonly employed to characterize 8-Bromo-indolizine purity, a frequent query among chemists optimizing synthetic protocols. Environmental and safety considerations also drive searches for "green chemistry alternatives" to brominated reagents, highlighting the need for sustainable methodologies.
Beyond pharmaceuticals, 8-Bromo-indolizine finds niche applications in organic electronics. Its conjugated system enables use in OLEDs or photovoltaic materials, areas gaining traction due to renewable energy trends. Patent databases reveal growing interest in indolizine-based dyes and sensors, addressing demands for smart materials. This multidisciplinary relevance ensures CAS 1538937-99-3 remains a keyword in both academic and industrial research.
To summarize, 8-Bromo-indolizine exemplifies the intersection of traditional organic chemistry and modern technological demands. Its adaptability to catalysis, medicinal chemistry, and material science underscores its importance. As AI and automation reshape chemical research, compounds like this will continue to be pivotal in answering "how to functionalize indolizines" or "best practices for brominated intermediates," making it a staple in innovation pipelines.
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